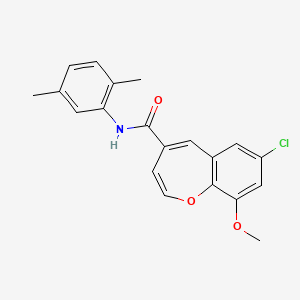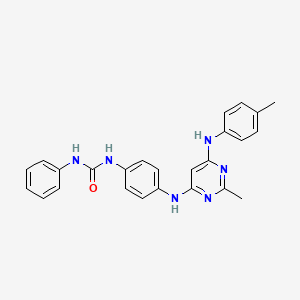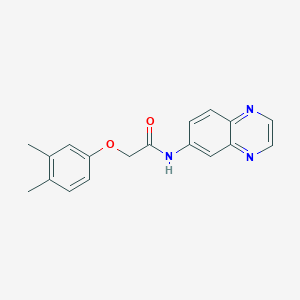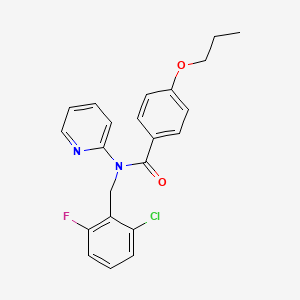![molecular formula C21H28N2O2S B11329369 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11329369.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide is a complex organic compound that features a benzamide core with an azepane ring and a thiophene ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using reagents like thiophene-2-boronic acid.
Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction, where an amine group reacts with a benzoyl chloride derivative.
Final Assembly: The final compound is assembled by linking the azepane-thiophene moiety to the benzamide core under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced azepane derivatives.
Substitution: Halogenated or nucleophile-substituted benzamide derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The azepane ring may interact with receptor sites, while the thiophene ring can participate in electron transfer processes. The benzamide core may facilitate binding to proteins or enzymes, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.
N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Another benzamide derivative with an azepane ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-18-11-9-17(10-12-18)21(24)22-16-19(20-8-7-15-26-20)23-13-5-3-4-6-14-23/h7-12,15,19H,2-6,13-14,16H2,1H3,(H,22,24) |
InChI Key |
WJRJPYDRCUSMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11329304.png)
![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329308.png)
![4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11329316.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide](/img/structure/B11329323.png)


![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11329333.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11329340.png)

![N,N,2-trimethyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11329352.png)

![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329356.png)
